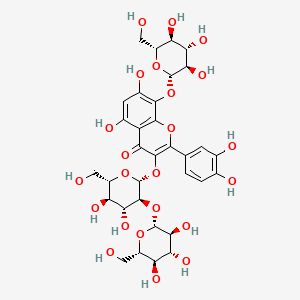

Gossypetin 3-sophoroside-8-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H40O23 |

|---|---|

Molecular Weight |

804.7 g/mol |

IUPAC Name |

3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14+,15+,17-,18+,19+,21+,22-,23-,24-,25+,30+,31+,32-,33-/m1/s1 |

InChI Key |

LVSYCSMVGYSMTF-IRAKHTCESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a flavonol glycoside of interest for its potential pharmacological activities. This document details the primary plant source, presents a summarized table of known sources, outlines a comprehensive experimental protocol for its isolation and identification, and illustrates the general biosynthetic pathway for its parent compound, gossypetin.

Natural Sources of Gossypetin 3-sophoroside-8-glucoside

This compound has been identified in the plant kingdom, with the most well-documented source being the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1] While other plants from the Equisetum genus and families like Malvaceae have been investigated for related gossypetin glycosides, Equisetum hyemale remains the primary confirmed natural source of this specific triglycoside.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Plant Source | Plant Part | Reference |

| This compound | Equisetum hyemale L. | Aerial Parts | [1] |

| Gossypetin (Aglycone) | Hibiscus sabdariffa | Flowers and Calyx | |

| Gossypetin Glycosides (General) | Abelmoschus manihot | Herbs | |

| Flavonol Glycosides (General) | Onychium japonicum (Thunb.) Kunze | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from its primary natural source, Equisetum hyemale.

Extraction of Flavonol Glycosides

A general procedure for the extraction of flavonoid glycosides from plant material is as follows:

-

Plant Material Preparation: Air-dried and powdered aerial parts of Equisetum hyemale are used as the starting material.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of this compound

The isolation of the specific glycoside from the crude extract involves chromatographic techniques:

-

Initial Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove non-polar compounds. The desired glycosides typically remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography on a stationary phase like silica (B1680970) gel or polyamide. Elution is performed with a gradient of solvents, for instance, a mixture of chloroform and methanol with increasing methanol concentration.

-

Preparative Paper or Thin-Layer Chromatography: Fractions containing the target compound, as identified by preliminary thin-layer chromatography (TLC) analysis, are further purified using preparative paper chromatography or preparative TLC. A solvent system such as n-butanol-acetic acid-water (4:1:5, v/v/v) is often employed.

-

Final Purification: The isolated compound can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol, to obtain pure crystals.

Identification and Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

UV Spectroscopy: The UV spectrum in methanol and with the addition of shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) provides information about the hydroxylation pattern of the flavonoid skeleton.

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the glycoside, confirming the sugar moieties and their linkage to the aglycone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for the complete structural elucidation, including the identification of the aglycone as gossypetin and the determination of the nature and attachment points of the sophoroside and glucoside units.

Visualization of Key Pathways and Workflows

General Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of flavonols, the class of compounds to which gossypetin belongs. The biosynthesis starts from the amino acid phenylalanine.

Caption: General biosynthetic pathway of flavonols leading to Gossypetin.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound from Equisetum hyemale.

Caption: Workflow for the isolation of this compound.

References

An In-depth Technical Guide to Gossypetin 3-sophoroside-8-glucoside: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypetin (B1671993) 3-sophoroside-8-glucoside is a rare flavonol glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Gossypetin 3-sophoroside-8-glucoside is a complex flavonoid glycoside. Its core structure consists of the aglycone gossypetin, which is a hexahydroxyflavone, attached to a sophoroside (a disaccharide of glucose) at the 3-position and a glucoside at the 8-position.

General Properties

Tabulated Physical and Chemical Data

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₃ | [1][2] |

| Molecular Weight | 804.66 g/mol | [2] |

| CAS Number | 77306-93-5 | [1][2] |

| Physical Description | Powder | [1] |

| Purity (Typical) | ≥98% | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [1] |

| Natural Sources | Abelmoschus manihot, Equisetum hyemale L. | [1][2] |

Spectral Data

Detailed spectral data for this compound is not extensively published. However, the following information can be inferred from the analysis of its aglycone, gossypetin, and similar flavonoid glycosides.

-

UV-Vis Spectroscopy: Flavonols typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, corresponding to the B-ring, is expected in the 350-385 nm region, while Band II, from the A-ring, appears in the 250-270 nm range. For a related compound, gossypetin-3'-O-glucoside, a maximum absorption was observed at 384 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum of a flavonoid glycoside is complex. Key absorptions would include:

-

A broad band around 3400 cm⁻¹ due to the numerous hydroxyl (-OH) groups.

-

Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹.

-

A sharp peak around 1650 cm⁻¹ corresponding to the C=O (carbonyl) group of the γ-pyrone ring.

-

Bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching.

-

C-O stretching vibrations from the glycosidic linkages and hydroxyl groups in the 1200-1000 cm⁻¹ region.

-

-

NMR Spectroscopy (¹H and ¹³C): Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, analysis of the closely related gossypetin-3'-O-glucoside provides expected chemical shift regions. The aromatic protons of the gossypetin backbone would appear in the δ 6.0-8.0 ppm range in the ¹H NMR spectrum. The anomeric protons of the sugar moieties would be visible around δ 4.5-5.5 ppm. In the ¹³C NMR spectrum, the carbon signals of the flavonoid skeleton would be spread across the δ 90-180 ppm range, with the carbonyl carbon appearing at the most downfield shift. The sugar carbons would resonate in the δ 60-110 ppm region.

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical for its study. Below are detailed methodologies adapted from published procedures for flavonoid extraction from Abelmoschus manihot.

Extraction of Flavonoids from Abelmoschus manihot Flowers

Two primary methods for extraction are presented: ultrasonic-assisted extraction and Soxhlet extraction.

This method utilizes ultrasonic waves to enhance the extraction efficiency.

Protocol:

-

Sample Preparation: Dry the flowers of Abelmoschus manihot at a controlled temperature (e.g., 60°C) and then grind them into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material.

-

Place the powder in a suitable extraction vessel.

-

Add 21 mL of 66% ethanol (solid-to-liquid ratio of 1:21 g/mL).

-

Subject the mixture to ultrasonic extraction using an ultrasonic cell crusher for 35 minutes at a power of 9% of 900 W.

-

-

Filtration and Concentration:

-

Filter the resulting extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude flavonoid extract.

-

This is a more traditional method for exhaustive extraction.

Protocol:

-

Sample Preparation: As described in section 2.1.1.

-

Extraction:

-

Place a known amount of the powdered plant material (e.g., 80 g) into a thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add 1.2 L of 1,2-dimethoxyethane (B42094) to the distillation flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.

-

-

Concentration and Crystallization:

-

Concentrate the extract to a smaller volume (e.g., 50 mL) using a rotary evaporator.

-

Store the concentrated extract at 4°C to induce crystallization of the flavonoids.

-

Collect the precipitate by filtration.

-

Purification by Column Chromatography

The crude extract can be further purified to isolate this compound.

Protocol:

-

Column Preparation: Pack a chromatography column with a suitable stationary phase, such as Sephadex LH-20, equilibrated with an appropriate solvent system (e.g., a gradient of methanol in water).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent gradient to separate the different flavonoid glycosides.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the isolated compound.

Biological Activities and Signaling Pathways

The biological activities of this compound are largely attributed to its aglycone, gossypetin. The following sections detail the key signaling pathways modulated by this class of compounds.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Gossypetin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects through HPA Axis Modulation

Flavonoids, including gossypetin derivatives, have demonstrated neuroprotective effects by modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is a key regulator of the stress response.

Caption: Modulation of the HPA axis by this compound.

Potential Role in Liver Protection via MKK3/6-p38 MAPK Pathway

The aglycone gossypetin has been implicated in the suppression of the MKK3/6-p38 MAPK signaling pathway, which is involved in the progression of liver fibrosis.

Caption: Inhibition of the MKK3/6-p38 MAPK pathway by this compound.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications stemming from its anti-inflammatory and neuroprotective properties. This guide has provided a consolidated resource of its known physical and chemical characteristics, detailed experimental protocols for its study, and an overview of its interaction with key biological signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery and development.

References

Solubility Profile of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonoid glycoside. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information, data from closely related compounds, and standardized experimental protocols to offer a comprehensive resource for laboratory applications.

Core Concepts in Flavonoid Glycoside Solubility

The solubility of flavonoid glycosides like Gossypetin 3-sophoroside-8-glucoside is governed by their molecular structure. The presence of multiple sugar moieties (sophoroside and glucoside) significantly increases the polarity of the molecule compared to its aglycone, gossypetin. This structural feature generally leads to enhanced solubility in polar solvents. It has been noted that flavonoid glycosides are typically more soluble in alcohols and alcohol-water mixtures.

Qualitative and Semi-Quantitative Solubility Data

A commercial supplier indicates that this compound is soluble in the following organic solvents:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pyridine

-

Methanol

-

Ethanol

Furthermore, the same supplier offers this compound in a pre-dissolved format of 10 mM in DMSO, suggesting good solubility in this particular solvent.

For a structurally related compound, Gossypin (Gossypetin-8-O-glucoside), the following quantitative solubility data has been reported and is presented here for comparative purposes:

| Solvent System | Solubility (mg/mL) |

| DMF | 30 |

| DMSO | 25 |

| DMF:PBS (pH 7.2) (1:2) | 0.3 |

It is crucial to note that the above data is for a related, but structurally different, compound and should be used as a preliminary guide only.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in their specific solvent systems, the following established methodologies for flavonoid solubility are recommended.

Shake-Flask Method

This is a conventional and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Automated Solubility Measurement

For higher throughput, an automated synthesis workstation can be employed.

Methodology:

-

Dispensing: The workstation automatically dispenses a range of solvent volumes into microreactors containing a pre-weighed amount of the compound.

-

Incubation and Agitation: The microreactors are incubated at a controlled temperature with continuous agitation.

-

Sampling and Filtration: At specified time points, an automated arm withdraws a sample and filters it.

-

Analysis: The filtered sample is directly injected into an online HPLC system for quantification.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Detection: UV detection at the maximum absorbance wavelength (λmax) of the compound.

-

Calibration: A standard curve is generated using known concentrations of this compound to ensure accurate quantification.

Water Content Analysis

For non-aqueous solvents, determining the water content is critical as it can significantly influence solubility.

Methodology:

-

Karl Fischer Titration: A coulometric Karl Fischer apparatus is used to accurately measure the water content of the solvents before conducting solubility experiments.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of its aglycone, gossypetin, have been investigated. These studies provide a foundation for predicting the potential therapeutic applications of its glycosylated form.

Gossypetin has been shown to exhibit anti-inflammatory and anti-cancer properties. In osteosarcoma cell lines, gossypetin has been observed to suppress cell proliferation and induce apoptosis. This process is associated with the intrinsic apoptotic pathway, characterized by increased expression of the pro-apoptotic protein Bax and enhanced activity of caspase-3. Furthermore, gossypetin has been found to reduce the production of pro-inflammatory cytokines.

Additionally, computational studies have suggested that gossypetin derivatives could act as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), indicating a possible role in antiviral research.

Below is a diagram illustrating the potential experimental workflow for determining solubility and a hypothetical signaling pathway based on the known activities of gossypetin.

Caption: Experimental workflow for solubility determination.

Caption: Potential signaling pathway of gossypetin.

Unveiling Gossypetin 3-sophoroside-8-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the discovery, isolation, and potential biological activities of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been identified and isolated from the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1][2] Its structure consists of the aglycone gossypetin linked to a sophoroside (a disaccharide of two glucose units) at the 3-position and a glucose molecule at the 8-position. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological effects, and the unique glycosylation pattern of this molecule suggests potentially novel biological activities. This guide provides a detailed account of the available scientific information on this compound, including its isolation and characterization, and explores the biological activities of its aglycone, gossypetin, and related glycosides, offering insights into its therapeutic potential.

Discovery and Isolation

This compound was first identified as a new natural compound from Equisetum hyemale L.[1][2] While a specific, detailed protocol for the preparative isolation of this particular glycoside is not extensively documented in publicly available literature, a general methodology for the extraction and purification of flavonoid glycosides from Equisetum species can be outlined. This typically involves a multi-step chromatographic process to separate the complex mixture of phytochemicals present in the plant extract.

Experimental Protocols

1. Extraction: A general procedure for the extraction of flavonoids from Equisetum species involves the use of polar solvents.

-

Plant Material: Dried and powdered aerial parts of Equisetum hyemale.

-

Solvent: 80% ethanol (B145695) in water.

-

Procedure:

-

The powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar and moderately polar interfering compounds. The flavonoid glycosides are expected to remain in the aqueous or more polar fractions.

-

2. Purification: The purification of the target compound from the enriched flavonoid fraction requires chromatographic techniques.

-

Column Chromatography:

-

Stationary Phase: Sephadex LH-20 is commonly used for the initial fractionation of flavonoid glycosides.

-

Mobile Phase: A gradient of methanol (B129727) in water is typically employed to elute the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is the standard choice for the final purification of flavonoids.

-

Mobile Phase: A gradient system of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape, is used.

-

Detection: UV detection at a wavelength corresponding to the absorption maximum of the flavonoid (typically around 280 nm and 350 nm) is used to monitor the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified this compound.

-

3. Structural Elucidation: The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavonol core.

Caption: General workflow for the isolation and identification of this compound.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited in the current literature, the activities of its aglycone, gossypetin, and a related glycoside, gossypin (B190354) (gossypetin 8-glucoside), have been investigated. This information provides a strong indication of the potential therapeutic properties of this compound.

Table 1: Antioxidant and Anti-inflammatory Activities of Gossypetin and Gossypin

| Compound | Assay | Target | IC₅₀ Value | Reference |

| Gossypetin | DPPH Radical Scavenging | Free radical | 95.35 µM | [3] |

| Gossypin | DPPH Radical Scavenging | Free radical | 63.10 µM | [3] |

| Gossypetin | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated LDL oxidation | 10.2 µM | N/A |

Table 2: Anti-proliferative Activity of Gossypetin in Osteosarcoma Cell Lines

| Cell Line | Assay | IC₅₀ Value (48h) | Reference |

| MG-63 | WST-8 | > 160 µM | [4] |

| Saos-2 | WST-8 | > 160 µM | [4] |

| HOS | WST-8 | 51.5 µM | [4] |

| 143B | WST-8 | 65.8 µM | [4] |

Note: The presented data is for the aglycone gossypetin and the related glycoside gossypin. The activity of this compound may vary and requires experimental verification.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet available. However, studies on its aglycone, gossypetin, and the related glycoside, gossypin, have revealed interactions with key cellular signaling cascades involved in inflammation and apoptosis. It is plausible that this compound, after potential enzymatic hydrolysis to its aglycone in vivo, could exert similar effects.

1. Inhibition of the NF-κB Signaling Pathway: Gossypin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. This inhibition is thought to occur through the suppression of IκBα kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB pathway by gossypin.

2. Induction of the Intrinsic Apoptosis Pathway: Gossypetin has demonstrated the ability to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax. Increased Bax expression leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Caption: Induction of intrinsic apoptosis by gossypetin.

Conclusion and Future Directions

This compound represents a structurally unique flavonol glycoside with potential for further pharmacological investigation. While current research provides a foundation for its discovery and isolation, further studies are imperative to fully elucidate its biological activities and mechanism of action. Future research should focus on:

-

Developing and publishing a detailed, optimized protocol for the preparative isolation of this compound to ensure a consistent supply for biological testing.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific antioxidant, anti-inflammatory, and anti-proliferative activities of the purified compound, including the determination of IC₅₀ values.

-

Investigating the direct effects of this compound on cellular signaling pathways to confirm whether it acts independently or through its aglycone.

This technical guide serves as a valuable resource for the scientific community, encouraging further exploration into the therapeutic potential of this novel natural product.

References

A Technical Guide to the Biological Significance of Sophoroside and 8-Position Glucoside Moieties in Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, recognized for their significant contributions to human health. Their biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, are profoundly influenced by their structural characteristics. A key feature determining the bioavailability and bioactivity of flavonoids is glycosylation—the attachment of sugar moieties to the flavonoid aglycone backbone. These sugar units can be attached via an oxygen atom (O-glycoside) or a carbon atom (C-glycoside), altering the molecule's polarity, stability, and interaction with cellular targets.

While a specific, naturally occurring "sophoroside-8-glucoside" moiety attached to a single flavonoid core appears to be rare in the current body of literature, the individual significance of sophoroside units and glycosylation at the 8-position is well-documented. This technical guide will provide an in-depth analysis of the biological importance of these two structural features, drawing upon data from well-characterized flavonoid glycosides. We will explore their impact on critical signaling pathways, present quantitative data on their bioactivities, and detail the experimental protocols used to elucidate these functions.

Section 1: The Sophoroside Moiety: A Key Driver of Anti-Inflammatory Activity

A sophoroside is a disaccharide composed of two glucose units linked by a β(1→2) glycosidic bond. When attached to a flavonoid, typically at the 3-position, it significantly modulates the compound's biological profile. Kaempferol-3-O-sophoroside (KPOS) is a prime example, demonstrating potent anti-inflammatory and other therapeutic properties.

Anti-Inflammatory Effects of Kaempferol-3-O-sophoroside (KPOS)

Research has shown that KPOS is a powerful inhibitor of inflammatory processes, particularly in the vascular endothelium. In studies using human umbilical vein endothelial cells (HUVECs), KPOS effectively counteracts the inflammatory effects induced by lipopolysaccharide (LPS), a component of bacterial cell walls.

The key anti-inflammatory activities of KPOS include:

-

Inhibition of Endothelial Barrier Disruption: KPOS preserves the integrity of the endothelial barrier, which is often compromised during inflammation.[1]

-

Suppression of Neutrophil Adhesion and Migration: It reduces the expression of cellular adhesion molecules on endothelial cells, thereby inhibiting the adhesion and subsequent transendothelial migration of neutrophils, key events in the inflammatory cascade.[1][2]

-

Inhibition of Pro-inflammatory Cytokine Production: KPOS suppresses the production of tumor necrosis factor-alpha (TNF-α), a central mediator of inflammation.[1]

Mechanism of Action: Inhibition of the HMGB1-TLR4-NF-κB Pathway

The anti-inflammatory effects of KPOS are mediated through its interaction with specific cell signaling pathways. KPOS has been identified as an inhibitor of the cell surface Toll-like receptors 2 and 4 (TLR2/4).[2][3] These receptors are activated by damage-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1), which is released from necrotic cells or activated immune cells during inflammation and injury.

By inhibiting TLR2/4, KPOS blocks the downstream signaling cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a critical transcription factor that, upon activation, moves into the nucleus and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, interleukins, and cell adhesion molecules. The inhibition of this pathway is central to the anti-inflammatory action of KPOS.[3][4][5]

Antioxidant Activity of Sophoroside Flavonoids

The sophoroside moiety also influences the antioxidant potential of flavonoids. Quercetin-3-O-sophoroside, for instance, exhibits significant antioxidant activity.[6] It has a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay and inhibits lipid peroxidation with a half-maximal inhibitory concentration (IC50) of 9.2 μM.[6][7]

Section 2: The Significance of 8-Position Glycosylation

Glycosylation at the 8-position of the flavonoid A-ring, particularly as a C-glycoside, confers unique properties. C-glycosides are more resistant to enzymatic hydrolysis in the gut than O-glycosides, which may enhance their bioavailability and prolong their activity.[8] Chrysin-8-C-glucoside serves as an excellent model for understanding the biological effects of this structural feature.

Antioxidant and Anti-inflammatory Effects of Chrysin-8-C-glucoside

Chrysin-8-C-glucoside and its derivatives have demonstrated potent antioxidant and anti-inflammatory effects in macrophage cell models.[9][10] These compounds significantly reduce LPS-induced production of reactive oxygen species (ROS) and decrease the expression of pro-inflammatory mediators like TNF-α, interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[10][11]

Mechanism of Action: Activation of the Keap1-Nrf2-HO-1 Pathway

The protective effects of 8-C-glucosides like chrysin-8-C-glucoside are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

Oxidative or electrophilic stress, or the action of certain flavonoids, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to resolve oxidative stress and suppress inflammation.[9][11][12]

Section 3: Quantitative Bioactivity Data

The following table summarizes key quantitative data for flavonoid sophorosides and related compounds, highlighting their potency in various biological assays.

| Compound | Aglycone | Assay | Endpoint | Result | Reference |

| Quercetin-3-O-sophoroside | Quercetin | Lipid Peroxidation | IC₅₀ | 9.2 µM | [6] |

| Quercetin-3-O-sophoroside | Quercetin | ABTS | Relative Antioxidant Capacity | 1.45 (vs. Trolox) | [6][7] |

| Quercetin | Quercetin | DPPH | IC₅₀ | 19.17 µg/mL | [13] |

| Quercetin | Quercetin | H₂O₂ Scavenging | IC₅₀ | 36.22 µg/mL | [13] |

| Kaempferol-3-O-sophoroside | Kaempferol | Neutrophil Adhesion (HUVEC) | Inhibition | Dose-dependent (0-5 µM) | [2] |

Section 4: Key Experimental Protocols

The biological activities described in this guide were determined using a range of specialized in vitro cell-based assays. Detailed methodologies for these key experiments are provided below.

Anti-Inflammatory Assays using HUVECs

-

Objective: To determine the effect of a test compound (e.g., KPOS) on LPS-induced inflammatory responses in endothelial cells.

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experiments are typically performed with HUVECs between passages 3 and 7.

-

-

Neutrophil Adhesion Assay: [1]

-

HUVECs are grown to confluence in multi-well plates.

-

The HUVEC monolayer is pre-treated with various concentrations of the test compound for a specified time (e.g., 3 hours) before being stimulated with an inflammatory agent like LPS or TNF-α (e.g., for 24 hours).

-

Human neutrophils are isolated from fresh peripheral blood from healthy donors using methods like Ficoll-Paque density gradient centrifugation.

-

Isolated neutrophils, often labeled with a fluorescent dye like Calcein-AM for visualization, are added to the stimulated HUVEC monolayer and incubated for a short period (e.g., 30 minutes).

-

Non-adherent neutrophils are washed away.

-

The number of adherent neutrophils is quantified by microscopy or by measuring the fluorescence intensity in a plate reader.

-

-

Transendothelial Migration (Chemotaxis) Assay: [14][15]

-

HUVECs are cultured to confluence on a microporous membrane of a Transwell® insert (Boyden chamber).

-

The HUVEC monolayer is treated with the test compound and inflammatory stimulus as described for the adhesion assay.

-

Isolated neutrophils are added to the upper chamber of the Transwell insert.

-

A chemoattractant (e.g., fMLP or IL-8) is placed in the lower chamber to create a chemical gradient.

-

The setup is incubated (e.g., for 1-2 hours) to allow neutrophils to migrate through the HUVEC monolayer and the porous membrane towards the chemoattractant.

-

The number of migrated neutrophils in the lower chamber is quantified by cell counting, or by measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[14]

-

-

NF-κB Activation Assay (ELISA-based): [16][17][18]

-

HUVECs are treated with the test compound and inflammatory stimulus.

-

Nuclear extracts are prepared from the cells using a commercial nuclear extraction kit.

-

The DNA-binding activity of the NF-κB p65 subunit in the nuclear extract is quantified using an ELISA-based kit (e.g., Trans-AM™ NF-κB kit).

-

In this assay, nuclear proteins are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

A primary antibody specific for the activated form of p65 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

The absorbance is read on a spectrophotometer, with the signal being proportional to the amount of activated NF-κB.

-

Antioxidant Capacity Assays

-

Objective: To quantify the radical-scavenging and antioxidant potential of a test compound.

-

ABTS Radical Scavenging Assay: [6][19]

-

The ABTS radical cation (ABTS•+) is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.

-

Various concentrations of the test compound (e.g., Quercetin-3-O-sophoroside) are added to the ABTS•+ solution.

-

After a set incubation time, the decrease in absorbance at 734 nm is measured.

-

The percentage of scavenging activity is calculated relative to a control (without the test compound). The results can be expressed as an IC₅₀ value or in Trolox equivalents.

-

-

Lipid Peroxidation Inhibition Assay: [6]

-

Phospholipid liposomes are prepared in a buffer solution.

-

Lipid peroxidation is initiated by adding a free radical generator, such as an iron/ascorbate system.

-

The reaction is performed in the presence and absence of various concentrations of the test compound.

-

The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), which produce a colored product upon reaction with thiobarbituric acid, measured spectrophotometrically.

-

The percentage inhibition of lipid peroxidation is calculated, and an IC₅₀ value is determined.

-

Conclusion

While the specific "sophoroside-8-glucoside" moiety is not a widely reported structure, an analysis of its constituent parts reveals significant biological potential. The sophoroside moiety , exemplified by KPOS, is a potent modulator of inflammation, primarily acting through the inhibition of the HMGB1/TLR4/NF-κB signaling pathway. This confers strong anti-inflammatory properties, including the protection of endothelial barrier function and the reduction of neutrophil infiltration.

Concurrently, glycosylation at the 8-position , particularly with a stable C-glycosidic linkage, directs bioactivity towards the activation of the Keap1/Nrf2/HO-1 antioxidant defense pathway. This mechanism, demonstrated by chrysin-8-C-glucoside, provides robust protection against oxidative stress and related inflammation.

For drug development professionals, these findings suggest that combining these two structural features on a flavonoid scaffold could yield a novel therapeutic agent with a powerful, dual mechanism of action: direct suppression of a key inflammatory pathway (NF-κB) and simultaneous upregulation of the body's endogenous antioxidant response (Nrf2). The synthesis and biological evaluation of such hybrid flavonoid glycosides represent a promising avenue for the development of new treatments for complex inflammatory and oxidative stress-related diseases.

References

- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury [frontiersin.org]

- 5. Modulation of the HMGB1/TLR4/NF-κB signaling pathway in the CNS by matrine in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Quercetin 3-O-sophoroside - Biochemicals - CAT N°: 28592 [bertin-bioreagent.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nehu.ac.in [nehu.ac.in]

- 14. criver.com [criver.com]

- 15. Neutrophil migration assay from a drop of blood - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 16. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Gossypetin 3-sophoroside-8-glucoside and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin (B1671993), a hexahydroxyflavone, and its glycosidic derivatives are a subject of growing interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on Gossypetin 3-sophoroside-8-glucoside, a specific flavonol glycoside, and provides a comprehensive overview of the current knowledge, including its chemical properties, biological activities, and underlying mechanisms of action. This document also explores the properties of its parent aglycone, gossypetin, and other key derivatives to provide a broader context for its potential therapeutic applications.

This compound can be isolated from the aerial parts of Equisetum hyemale L.[1]. While specific biological data for this complex glycoside is limited, studies on its aglycone and simpler glycosides suggest a wide range of potential pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This guide aims to consolidate the available information, present quantitative data for related compounds, detail relevant experimental methodologies, and visualize key signaling pathways to support further research and drug development efforts.

Chemical Properties

The fundamental structure of these compounds is the gossypetin aglycone. The attachment of different sugar moieties at various positions results in a diverse array of glycosides with potentially varied solubility, bioavailability, and biological activity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Gossypetin | C₁₅H₁₀O₈ | 318.24 | 489-35-0 |

| This compound | C₃₃H₄₀O₂₃ | 804.66 | 77306-93-5 |

| Gossypin (B190354) (Gossypetin 8-O-glucoside) | C₂₁H₂₀O₁₃ | 480.38 | 652-78-8 |

| Gossypetin 8-glucuronide 3-glucoside | C₂₇H₂₈O₁₉ | 656.50 | 135010-45-6 |

| Gossypetin 3-glucuronide-8-glucoside | C₂₇H₂₈O₁₉ | 656.50 | 44259999 |

| Gossypetin-3-O-β-d-robinobioside | C₂₇H₃₀O₁₇ | 626.52 | Not available |

Biological Activities and Quantitative Data

While quantitative data for this compound is scarce, extensive research on gossypetin and its other glycosides provides valuable insights into its potential bioactivities.

Antioxidant Activity

The antioxidant capacity of gossypetin and its derivatives is a key attribute, contributing to their potential health benefits by mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to evaluate this activity.

| Compound | Assay | IC₅₀ (µM) | TEAC (mM/g) | Notes |

| Gossypetin | DPPH | 95.35 | 111.53 | Exhibited the highest radical scavenging activity among the tested flavonoids.[2] The IC₅₀ value has also been reported as 6.92 µM, being more effective than the synthetic antioxidant BHA (IC₅₀ of 17.34 µM).[2] |

| Gossypin (Gossypetin 8-O-glucoside) | DPPH | 63.10 | 41.68 | Displayed moderate radical scavenging activity.[2] |

| Hibifolin (Gossypetin 8-glucuronide) | DPPH | - | 39.99 | Showed balanced scavenging and reducing abilities.[2] |

| Gossypetin | FRAP | - | 155.24 | Exhibited the highest reducing power.[2] |

| Gossypin (Gossypetin 8-O-glucoside) | FRAP | - | 126.28 | Demonstrated robust reducing capacity.[2] |

| Hibifolin (Gossypetin 8-glucuronide) | FRAP | - | 94.67 | Showed balanced scavenging and reducing abilities.[2] |

| Gossypetin-3'-O-glucoside | DPPH | - | - | An EC₅₀ value of 0.11 mg/L was reported. |

Anticancer Activity

Gossypetin has demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Duration of Treatment (h) |

| Gossypetin | MG-63 | Osteosarcoma | 25.3 | 48 |

| Gossypetin | Saos-2 | Osteosarcoma | 38.7 | 48 |

| Gossypetin | HOS | Osteosarcoma | 19.5 | 48 |

| Gossypetin | 143B | Osteosarcoma | 18.9 | 48 |

| Gossypetin | DU145 | Prostate Cancer | ~25-100 | 24 |

| Gossypetin | Esophageal Cancer Cells | Esophageal Cancer | Not specified | - |

| Gossypetin | MCF-7 | Breast Cancer | ~25-100 | - |

| Gossypetin | HepG-2 | Hepatocellular Carcinoma | ~25-100 | - |

Anti-inflammatory Activity

Gossypetin and its derivatives have been shown to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory signaling pathways and cytokine production.

| Compound | Model System | Effect |

| Gossypetin | MG-63 Osteosarcoma Cells | Significantly reduced the autocrine production of proinflammatory cytokines IL-6, IL-1β, and IL-12p70.[3] |

| Gossypin (Gossypetin 8-O-glucoside) | In vitro enzymatic assay | Exhibited COX-2 inhibitory activity with an IC₅₀ (COX-2/COX-1) ratio of 0.14.[4] |

| Gossypetin-3'-O-glucoside | Bisphenol A (BPA) induced AtT-20 cells | Restored altered levels of stress system genes (CRHR1, POMC, NR3C1) and reduced the release of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. |

| Equisetum hyemale Extract | RAW 264.7 cells | Increased IL-10 release and inhibited MCP-1 release.[5] |

Signaling Pathways

Gossypetin and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of gossypetin and its derivatives.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of flavonoids.

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution color fades. The change in absorbance at 517 nm is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compounds (this compound and derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds and positive control in methanol. Serially dilute the stock solutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well microplate, add 50 µL of the various concentrations of the test solutions or positive control to the wells.

-

Add 50 µL of methanol to a well to serve as a blank.

-

Add 50 µL of the DPPH solution to all wells containing test solutions and the blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anti-inflammatory Cytokine Production Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., a cytokine) is bound between two layers of antibodies (capture and detection antibodies).

-

Reagents and Equipment:

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimuli

-

Test compounds

-

ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)

-

Microplate reader

-

Standard cell culture equipment

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours).

-

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

-

Coating the microplate wells with a capture antibody.

-

Adding the cell culture supernatants (samples) and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody that binds to a different epitope on the cytokine.

-

Adding an enzyme-conjugated secondary antibody that binds to the detection antibody.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Synthesis of Gossypetin Derivatives

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with a wide spectrum of potential therapeutic applications. The available data, primarily from studies on the aglycone gossypetin and simpler glycosides, strongly suggest significant antioxidant, anti-inflammatory, and anticancer properties. The modulation of key signaling pathways such as NF-κB and MAPK underscores the molecular basis for these activities.

However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of action of this compound itself. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources to enable comprehensive biological evaluation.

-

Quantitative Bioactivity Studies: Systematic in vitro and in vivo studies to determine the IC₅₀ values, enzyme inhibition constants, and efficacy of this compound in various disease models.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

-

Synthesis of Derivatives: The chemical synthesis of this compound and a library of its derivatives to explore structure-activity relationships and optimize therapeutic potential.

-

Bioavailability and Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives for the development of novel drugs for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antiinflammatory and antinociceptive activities of gossypin and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity [actahort.org]

Potential Therapeutic Targets of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

Disclaimer: Scientific literature specifically detailing the therapeutic targets of Gossypetin (B1671993) 3-sophoroside-8-glucoside is scarce. This guide extrapolates potential therapeutic targets and mechanisms based on the well-documented bioactivities of its aglycone, gossypetin, and related glycosides. The information presented herein is intended for research and drug development professionals and should be validated through dedicated experimental investigation for Gossypetin 3-sophoroside-8-glucoside.

Executive Summary

Gossypetin, a hexahydroxyflavonoid, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These biological activities are attributed to its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases. As a glycoside, this compound may exhibit altered pharmacokinetic properties, such as solubility and bioavailability, while potentially retaining or possessing modified biological activities of the parent gossypetin. This document outlines the probable therapeutic targets of this compound by examining the established mechanisms of gossypetin.

Core Therapeutic Areas and Potential Molecular Targets

The therapeutic potential of gossypetin, and by extension its glycosides, spans several key areas:

-

Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

-

Inflammatory Disorders: Attenuation of inflammatory responses in conditions like colitis and periodontitis.[1][2]

-

Neurodegenerative Diseases: Protection against neuronal damage and modulation of neuroinflammation, with potential applications in Alzheimer's disease.[3][4]

-

Metabolic Diseases: Amelioration of complications associated with diabetes mellitus.[3][5]

-

Oxidative Stress-Related Conditions: Protection against cellular damage induced by reactive oxygen species (ROS).

Based on the literature for gossypetin, the following are hypothesized to be key molecular targets for this compound:

-

Nuclear Factor-kappa B (NF-κB): A pivotal regulator of inflammatory gene expression.

-

Mitogen-Activated Protein Kinases (MAPKs): Including p38, ERK1/2, and JNK, which are central to cellular responses to external stimuli.[1][6][7]

-

PI3K/Akt Signaling Pathway: Critical for cell survival and proliferation.

-

Apoptotic Pathway Proteins: Including Bax, Bcl-2, and caspases.

-

AMP-activated protein kinase (AMPK): A key sensor of cellular energy status.[8]

Quantitative Bioactivity Data of Gossypetin and its Derivatives

The following tables summarize quantitative data reported for gossypetin and its related glycosides, providing an indication of their biological potency.

| Compound | Assay | Target/Cell Line | Result | Reference |

| Gossypetin | DPPH Radical Scavenging | - | TEAC: 111.53 mM/g | [9] |

| Gossypin | DPPH Radical Scavenging | - | TEAC: 41.68 mM/g | [9] |

| Hibifolin | DPPH Radical Scavenging | - | TEAC: 39.99 mM/g | [9] |

| Gossypetin | Ferric Reducing Antioxidant Power (FRAP) | - | TEAC: 155.24 mM/g | [9] |

| Gossypin | Ferric Reducing Antioxidant Power (FRAP) | - | TEAC: 126.28 mM/g | [9] |

| Hibifolin | Ferric Reducing Antioxidant Power (FRAP) | - | TEAC: 94.67 mM/g | [9] |

| Gossypetin-3'-O-glucoside | DPPH Radical Scavenging | - | EC50: 0.11 mg/L | [10] |

| Gossypetin | Apoptosis Induction | MG-63 Osteosarcoma Cells | Increased apoptosis at 10, 20, and 40 µmol/L | [11] |

| Gossypetin | Bax Expression | MG-63 Osteosarcoma Cells | Increased expression at 20 and 40 µmol/L | [11] |

| Gossypetin | Caspase-3 Activity | MG-63 Osteosarcoma Cells | Increased activity at 40 µmol/L | [11] |

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate the key signaling pathways modulated by gossypetin, which are hypothesized to be relevant for this compound.

Anti-inflammatory Signaling Pathway

Anticancer (Apoptosis Induction) Signaling Pathway

Detailed Experimental Protocols

The following are representative experimental protocols for assessing the bioactivity of flavonoid compounds like gossypetin, which can be adapted for this compound.

Cell Viability Assay (WST-8/MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells (e.g., MG-63 osteosarcoma cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Reagent Addition: Add WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

While direct evidence is lacking for this compound, the extensive research on its aglycone, gossypetin, strongly suggests a promising therapeutic potential across oncology, inflammatory conditions, and neurodegenerative diseases. The primary mechanisms are likely to involve the modulation of key signaling pathways such as NF-κB and MAPKs, induction of apoptosis, and potent antioxidant activity.

Future research should focus on:

-

Isolation and Characterization: Ensuring a pure and well-characterized source of this compound.

-

In Vitro Validation: Systematically evaluating its effects on the signaling pathways and cellular processes outlined in this guide using relevant cell models.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.

-

In Vivo Efficacy: Assessing its therapeutic efficacy in appropriate animal models of cancer, inflammation, and neurodegeneration.

By building upon the foundational knowledge of gossypetin, a targeted and efficient drug discovery and development program can be designed for this compound.

References

- 1. scilit.com [scilit.com]

- 2. Flavonoid gossypetin protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential Role of Gossypetin in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gossypetin Prevents the Progression of Nonalcoholic Steatohepatitis by Regulating Oxidative Stress and AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytojournal.com [phytojournal.com]

- 11. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [mdpi.com]

Methodological & Application

High-performance liquid chromatography method for Gossypetin 3-sophoroside-8-glucoside

An extensive review of current literature informs the following application notes and protocols for the analysis of Gossypetin 3-sophoroside-8-glucoside using high-performance liquid chromatography (HPLC). While a specific, validated method for this particular glycoside is not widely published, the provided protocol is a robust representative method derived from established analytical techniques for similar flavonoid glycosides.

Application Notes

Introduction

This compound is a flavonol glycoside with the molecular formula C₃₃H₄₀O₂₃ and a molecular weight of 804.66 g/mol .[1][2][3] This compound has been isolated from plants such as Equisetum hyemale L.[1][2][4] Flavonoids are a broad class of plant secondary metabolites known for their antioxidant and other potential health-promoting properties. Accurate and reliable quantification of such compounds is crucial for research in phytochemistry, drug discovery, and quality control of herbal products. High-performance liquid chromatography (HPLC) is a precise and sensitive technique ideally suited for the separation and quantification of flavonoid glycosides from complex matrices.

Principle of the Method

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively polar molecule due to its glycosidic moieties, will have a specific retention time under defined chromatographic conditions. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. For more selective and sensitive analysis, a mass spectrometry (MS) detector can be employed.

Experimental Protocols

1. Sample Preparation

For the analysis of this compound from plant material, a suitable extraction procedure is required.

-

Extraction from Plant Material:

-

Weigh 1.0 g of dried and powdered plant material.

-

Perform extraction with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.[5]

-

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard (purity ≥98%).[6]

-

Dissolve in 10 mL of methanol in a volumetric flask. This is the primary stock solution. Store at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

3. HPLC Instrumentation and Conditions

The following parameters are a representative starting point and may require optimization for specific instrumentation and sample matrices.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection | UV-Vis at 270 nm and 370 nm (characteristic wavelengths for flavonols). |

4. Data Analysis and Quantification

-

Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard.

-

Calibration Curve: A calibration curve is generated by plotting the peak area of the working standard solutions against their known concentrations. A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

-

Quantification: The concentration of this compound in the prepared sample is calculated using the regression equation from the calibration curve. The final amount in the original plant material is then determined by accounting for the dilution factors during sample preparation.

Quantitative Data Summary

The following table outlines the typical quantitative parameters that would be determined during the validation of this HPLC method.

| Parameter | Typical Expected Value | Description |

| Retention Time (RT) | Analyte-specific | The time taken for the analyte to elute from the column. |

| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response. |

| Limit of Detection (LOD) | ng/mL range | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ng/mL to µg/mL range | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |

| Accuracy (% Recovery) | 95 - 105% | The percentage of a known amount of analyte recovered from a spiked sample matrix. |

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. abmole.com [abmole.com]

- 5. phytojournal.com [phytojournal.com]

- 6. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]

Application Notes and Protocols for the Extraction of Gossypetin 3-Sophoroside-8-Glucoside from Equisetum hyemale

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and characterization of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside found in the aerial parts of Equisetum hyemale L. (Scouring Rush).[1] This document outlines the necessary procedures from sample preparation to purification and analysis, tailored for professionals in research and drug development.

Introduction

Equisetum hyemale, commonly known as scouring rush or rough horsetail, is a perennial plant that has been used in traditional medicine.[2][3] Its chemical constituents include a variety of bioactive compounds, notably flavonoids. Among these, this compound is a specific flavonol glycoside of interest for its potential pharmacological activities. Flavonoids, as a class of polyphenolic compounds, are known for their antioxidant and anti-inflammatory properties, which are often attributed to their ability to modulate various intracellular signaling pathways.[4][5][6]

This document provides a synthesized protocol based on established methodologies for the extraction and purification of flavonoid glycosides from plant materials, specifically adapted for the isolation of this compound from E. hyemale.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be expected during the extraction and purification process. Please note that these values are illustrative and can vary depending on the plant material's quality, age, and the specific experimental conditions.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Starting Plant Material (dried, powdered) | 1000 | g | Aerial parts of E. hyemale |

| Total Flavonoid Content in Crude Extract | 50-70 | mg/g | Estimated as quercetin (B1663063) equivalent |

| Yield of Crude Flavonoid-Rich Fraction | 15 - 25 | g | After initial solvent extraction and partitioning |

| Purification | |||

| Yield from Column Chromatography | 200 - 400 | mg | Fraction containing this compound |

| Yield from Preparative HPLC | 20 - 40 | mg | Purified this compound |

| Analysis | |||

| Purity of Final Compound | >95 | % | Determined by HPLC |

| Molecular Weight (M) | 804.66 | g/mol | C₃₃H₄₀O₂₃ |

Experimental Protocols

This section details the step-by-step methodologies for the extraction, isolation, and characterization of this compound.

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts of Equisetum hyemale. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until constant weight is achieved. Alternatively, use a conventional oven at a temperature not exceeding 40-50°C to preserve the integrity of the flavonoids.[2]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of Crude Flavonoid-Rich Fraction

-

Maceration: Soak the powdered plant material (1000 g) in 80% aqueous ethanol (B145695) (5 L) in a large container at room temperature.

-

Extraction: Stir the mixture periodically for 24-48 hours.

-

Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate (B1210297). The flavonoid glycosides are expected to be enriched in the ethyl acetate fraction.

-